gp120 Fragment 421-438 - 129318-38-3

gp120 Fragment 421-438

Catalog Number: EVT-1471682
CAS Number: 129318-38-3
Molecular Formula: C99H148N24O25S2
Molecular Weight: 2138.536
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The HIV (GP120) fragment (421-438) is a peptide sequence derived from the third variable loop (V3) of the HIV-1 envelope glycoprotein GP120. This region is highly conserved across different HIV-1 subtypes and plays a critical role in the virus's ability to infect human cells. [, , ]

Role in Scientific Research:

  • Vaccine Development: As a potential target for inducing broadly neutralizing antibodies against HIV-1. [, ]
  • Immunological Studies: To understand the immune response elicited by this region and its potential for immunotherapy. [, ]
  • Structural Biology: To elucidate the structural basis of GP120-CD4 interactions. []
Synthesis Analysis

The HIV (GP120) fragment (421-438) is typically produced through chemical synthesis using solid-phase peptide synthesis (SPPS) methodologies. [] This approach allows for precise control over the peptide sequence and enables the incorporation of modifications if necessary.

Molecular Structure Analysis

This fragment adopts a predominantly linear conformation in solution but can exhibit structural flexibility. [, ] The specific conformation may be influenced by its environment and interactions with other molecules like antibodies or receptors. Structural studies often involve:

  • X-ray Crystallography: To determine the three-dimensional structure of the peptide in complex with antibodies or other binding partners. []
Chemical Reactions Analysis
  • Conjugation: Attaching the peptide to carrier proteins like Keyhole Limpet Hemocyanin (KLH) to enhance its immunogenicity for vaccine development. [, ] This often involves reacting the peptide's cysteine residues with crosslinkers.
Mechanism of Action
  • CD4 Binding: This region directly interacts with the CD4 receptor on the surface of susceptible cells (e.g., T helper cells). []
Applications
  • Antibody Induction: This fragment has been used to elicit anti-HIV antibodies in animal models. [] Studies have shown that antibodies generated against this region can exhibit broad neutralizing activity against different HIV-1 strains. [, ]
  • Vaccine Development: This peptide sequence is considered a promising candidate for inclusion in HIV-1 vaccine constructs. [] Researchers are exploring various strategies to enhance its immunogenicity and elicit broadly neutralizing antibodies.
  • Immunological Studies: The peptide is valuable for investigating the immune response to HIV. It helps to analyze the specificity and neutralizing activity of antibodies produced during natural infection or vaccination. [, ]
  • Structure-Function Relationship Studies: Investigating how changes in the peptide's sequence or structure affect its interaction with CD4 and its ability to elicit neutralizing antibodies. [, ]
Future Directions
  • Epitope-Focused Vaccine Design: Continued research on designing immunogens that specifically target this region of GP120 and induce broadly neutralizing antibodies is critical. []

HIV (GP120) Fragment (418-445) Cyclized

Compound Description: This compound is a cyclic peptide encompassing amino acids 418-445 of the HIV (GP120) protein. The linear peptide is cyclized through a disulfide bond formed between its terminal cysteine residues []. This cyclic peptide, designated as 1005/45, has been demonstrated to inhibit syncytial formation, albeit with lower efficiency than the linear HIV (GP120) fragment (421-438) [].

Relevance: This compound is structurally related to the HIV (GP120) fragment (421-438) as it encompasses a larger portion of the gp120 protein, including the entire amino acid sequence of HIV (GP120) fragment (421-438). The cyclization through a disulfide bond introduces a conformational constraint that may influence its binding properties and biological activities compared to the linear fragment [].

HIV (GP120) Fragment (254-274)

Compound Description: This compound represents another fragment of the HIV (GP120) protein, spanning amino acids 254-274. This region is situated within the third variable domain of gp120 and has been identified as a crucial element for viral infectivity and a target for neutralizing antibodies []. Research has shown that synthetic peptides derived from this region can elicit an antibody response capable of targeting multiple HIV strains [].

Relevance: While not directly overlapping in sequence with HIV (GP120) fragment (421-438), both fragments are derived from the HIV (GP120) protein and contribute to the overall structure and function of this protein. Studying different fragments of gp120, including HIV (GP120) fragment (254-274), provides a more comprehensive understanding of the virus's interaction with the host immune system and can aid in developing targeted therapies and vaccines [].

HIV (GP120) Fragment (308-331)

Compound Description: This peptide fragment originates from the HIV (GP120) protein, specifically encompassing amino acids 308-331 []. Similar to other gp120 fragments, it can be chemically synthesized and conjugated to carrier proteins like Keyhole Limpet Hemocyanin (KLH) to enhance its immunogenicity []. Such conjugates are explored as potential vaccine candidates for eliciting anti-HIV immune responses [].

Relevance: Although the specific sequence of HIV (GP120) fragment (308-331) differs from HIV (GP120) fragment (421-438), both are derived from the same viral protein, HIV (GP120). This shared origin suggests they may contribute to the overall structural conformation of gp120 or participate in similar biological interactions, prompting researchers to investigate their potential as targets for therapeutic interventions [, ].

HIV (GP41) Fragment (579-601)

Compound Description: This particular fragment is derived from the HIV (GP41) protein, another essential envelope protein of the HIV virus [, ]. It spans amino acids 579-601 and, like other HIV protein fragments, can be chemically synthesized and conjugated to carrier proteins like KLH to enhance its immunogenicity []. This property makes it a potential candidate for inclusion in vaccine formulations aimed at eliciting an immune response against HIV [, ].

Relevance: Although HIV (GP41) fragment (579-601) originates from a different viral protein than HIV (GP120) fragment (421-438), both are vital components of the HIV envelope and play crucial roles in the viral lifecycle. Investigating different fragments from both gp120 and gp41, like HIV (GP41) fragment (579-601), is crucial for understanding the virus's interaction with the host immune system and for developing effective vaccines or therapies [, ].

Covalently Reactive Peptide Analog (CRA) of GP120 (421-431) with an Amidino Phosphonate Diester

Compound Description: This synthetic analog mimics the HIV (GP120) fragment 421-431 region and incorporates a C-terminal amidino phosphonate diester group designed to mimic the Lys432-Ala433 peptide bond []. This modification introduces a reactive electrophilic center capable of covalently binding to nucleophilic residues within antibody binding sites [].

Relevance: This compound exhibits structural similarity to the HIV (GP120) fragment (421-438) by encompassing a significant portion of its sequence (421-431) and mimicking a key peptide bond. Researchers utilize this CRA to investigate the possibility of naturally occurring catalytic antibodies capable of cleaving gp120. This approach exploits the structural resemblance of the CRA to the natural substrate while incorporating a reactive group to trap and study these antibodies [].

Properties

CAS Number

129318-38-3

Product Name

gp120 Fragment 421-438

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C99H148N24O25S2

Molecular Weight

2138.536

InChI

InChI=1S/C99H148N24O25S2/c1-9-54(4)82(121-94(142)71(47-57-21-11-10-12-22-57)117-87(135)65(33-36-76(103)125)112-84(132)62(102)24-15-17-41-100)96(144)119-73(50-78(105)127)93(141)115-69(40-46-150-8)89(137)118-72(49-59-51-106-63-25-14-13-23-61(59)63)92(140)114-66(34-37-77(104)126)86(134)113-67(35-38-80(129)130)90(138)120-81(53(2)3)95(143)107-52-79(128)110-64(26-16-18-42-101)85(133)108-55(5)83(131)111-68(39-45-149-7)88(136)116-70(48-58-29-31-60(124)32-30-58)91(139)109-56(6)97(145)122-43-19-27-74(122)98(146)123-44-20-28-75(123)99(147)148/h10-14,21-23,25,29-32,51,53-56,62,64-75,81-82,106,124H,9,15-20,24,26-28,33-50,52,100-102H2,1-8H3,(H2,103,125)(H2,104,126)(H2,105,127)(H,107,143)(H,108,133)(H,109,139)(H,110,128)(H,111,131)(H,112,132)(H,113,134)(H,114,140)(H,115,141)(H,116,136)(H,117,135)(H,118,137)(H,119,144)(H,120,138)(H,121,142)(H,129,130)(H,147,148)/t54-,55-,56-,62-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,81-,82-/m0/s1

InChI Key

FWLUYNSJWIJPKZ-WEARTWMDSA-N

SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.